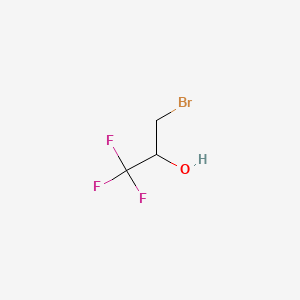

3-Bromo-1,1,1-trifluoropropan-2-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3631. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIIZIQRDVGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277702 | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-34-5, 88378-50-1 | |

| Record name | 431-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 88378-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol is a halogenated organic compound that has garnered interest in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the trifluoromethyl group and a bromine atom, impart specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and its applications in scientific research and development.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 431-34-5 |

| Molecular Formula | C₃H₄BrF₃O[2] |

| Molecular Weight | 192.96 g/mol [2] |

| Canonical SMILES | C(C(C(F)(F)F)O)Br[2] |

| InChI Key | VBHIIZIQRDVGDH-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 124.5 °C at 743 mmHg[3][4] |

| Density | 1.861 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.4 |

| Flash Point | 43 °C (109.4 °F) - closed cup |

| Solubility | Data not readily available in searched literature. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete spectra are not publicly available in all cases, the following tables summarize the expected and reported spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₂Br | ~3.59 | Triplet | ~6.5 |

| CHOH | Data not available | Multiplet | |

| OH | Variable | Singlet |

Note: The chemical shifts are based on data for the analogous compound 3-bromo-1-propanol and may vary for this compound. The hydroxyl proton signal is often broad and its position is dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Assignment | Chemical Shift (ppm) |

| CH₂Br | ~32.8 |

| CHOH | Data not available |

| CF₃ | Data not available |

Note: The chemical shifts are based on predictive models and data for analogous compounds due to limited experimentally verified data in the searched literature. ChemicalBook indicates the availability of a ¹³C NMR spectrum for this compound.[5]

IR (Infrared) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | ~3400 (broad) | Strong |

| C-H stretch | ~2950 | Medium |

| C-F stretch | ~1100-1300 | Strong |

| C-O stretch | ~1050 | Medium |

| C-Br stretch | ~650 | Medium |

Note: These are expected ranges for the functional groups present in the molecule. Specific peak positions may vary. ChemicalBook indicates the availability of an IR spectrum for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br isotopes are in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity.[6][7]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 192 and 194.

-

Loss of Br•: [M-Br]⁺ at m/z 113.

-

Loss of H₂O: [M-H₂O]⁺ at m/z 174 and 176.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Cleavage of the C-Br bond. [7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with hydrogen bromide (HBr).

Reaction Scheme:

Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a fume hood, a solution of 1,1,1-trifluoro-2,3-epoxypropane in a suitable inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of HBr: A solution of hydrogen bromide in the same solvent or gaseous HBr is slowly added to the cooled epoxide solution with vigorous stirring. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.

-

Work-up: The reaction mixture is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.

Purification Protocol: Vacuum Distillation

A general procedure for the purification of liquid organic compounds by vacuum distillation is as follows:

General workflow for vacuum distillation.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Charging the Flask: Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Distillate Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

-

Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Applications in Research and Development

This compound serves as a versatile building block and a chemical probe in various research and development areas.

Agrochemicals

This compound is a known precursor in the synthesis of fungicides. The trifluoromethyl group can enhance the efficacy and metabolic stability of agrochemical agents. While the exact mechanism of action for fungicides derived from this compound is not detailed in the provided search results, trifluoromethyl-containing compounds often act by inhibiting specific enzymes in fungal pathogens.

Drug Development and Medicinal Chemistry

The introduction of a trifluoromethyl group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Although specific drug development projects involving this compound were not identified in the search results, its structural motifs are relevant to medicinal chemistry. For instance, structurally related trifluoromethyl ketones have been investigated as inhibitors of various enzymes.[1]

Chemical Biology and Proteomics

This compound is described as a thiol-reactive trifluoromethyl probe.[3] This suggests its utility in chemical proteomics for the identification and characterization of cysteine-containing proteins. The electrophilic carbon bearing the bromine atom can react with the nucleophilic thiol group of cysteine residues in proteins, thereby covalently labeling them. The trifluoromethyl group can then serve as a reporter for ¹⁹F NMR spectroscopy or as a tag for enrichment and mass spectrometry-based identification of the labeled proteins.

References

- 1. 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one | 395-15-3 | Benchchem [benchchem.com]

- 2. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 4. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 88378-50-1 [m.chemicalbook.com]

- 5. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR [m.chemicalbook.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic pathways, details experimental protocols, and presents key data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound, identified by CAS number 431-34-5, is a halogenated alcohol featuring a trifluoromethyl group, which imparts unique chemical and physical properties.[1][2][3] These properties, including enhanced metabolic stability and lipophilicity, make it a desirable component in the design of bioactive molecules.[4] This guide focuses on the most plausible and documented synthetic routes to this compound, providing the necessary details for its successful preparation.

Synthetic Pathways

The most logical and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the formation of the precursor ketone, 3-Bromo-1,1,1-trifluoropropan-2-one, followed by its reduction to the desired secondary alcohol.

A plausible, though less direct, alternative involves the formation of a halohydrin from a trifluoromethylated alkene.

Pathway A: Reduction of 3-Bromo-1,1,1-trifluoropropan-2-one

This is the most direct and likely highest-yielding route. The synthesis begins with the bromination of 1,1,1-trifluoroacetone to yield 3-Bromo-1,1,1-trifluoropropan-2-one. This intermediate ketone is then reduced to the target alcohol.

Diagram of Synthetic Pathway A

Caption: A two-step synthesis of this compound via bromination and subsequent reduction.

Pathway B: Halohydrin Formation from 2-Bromo-3,3,3-trifluoropropene

This pathway involves the reaction of an alkene, specifically 2-Bromo-3,3,3-trifluoropropene, with a halogen in the presence of water to form a halohydrin.[5][6][7][8] The regioselectivity of this reaction is critical to obtaining the desired product.

Diagram of Synthetic Pathway B

Caption: Synthesis of this compound through a halohydrin formation mechanism.

Experimental Protocols

Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-one (Precursor)

While a specific protocol for the bromination of 1,1,1-trifluoroacetone was not found in the provided search results, a general procedure for alpha-bromination of ketones can be adapted.

General Protocol:

-

Dissolve 1,1,1-trifluoroacetone in a suitable solvent such as methanol or acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise to the solution at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine was used.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting crude product by distillation to yield 3-Bromo-1,1,1-trifluoropropan-2-one.

Synthesis of this compound

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-1,1,1-trifluoropropan-2-one in a suitable anhydrous solvent such as methanol, ethanol, or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The reaction is exothermic and may cause gas evolution.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time and then warm to room temperature.

-

Monitor the reaction for the disappearance of the starting ketone by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) until the gas evolution ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| This compound | C₃H₄BrF₃O | 192.96 | 124.5 @ 743 mmHg[9] | 1.861 @ 25 °C[9] | 431-34-5[1][2][3][4][9][10][11] |

| 3-Bromo-1,1,1-trifluoropropan-2-one | C₃H₂BrF₃O | 190.95 | 87 @ 743 mmHg | 1.839 @ 25 °C | 431-35-6[12] |

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of its corresponding ketone, 3-Bromo-1,1,1-trifluoropropan-2-one. This method offers a straightforward and high-yielding pathway to this important fluorinated building block. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this versatile compound for further application. Careful adherence to standard laboratory safety procedures is essential when handling the reagents and products described in this guide.

References

- 1. CAS 431-34-5 | this compound - Synblock [synblock.com]

- 2. CAS 431-34-5: 3-bromo-1,1,1-trifluoro-2-propanol [cymitquimica.com]

- 3. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. 431-34-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. chem-space.com [chem-space.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol, with a CAS number of 431-34-5, is a halogenated alcohol that serves as a versatile building block in organic synthesis and a specialized probe in biochemical studies. Its unique structure, featuring a trifluoromethyl group, a secondary alcohol, and a reactive bromine atom, imparts a distinct set of chemical properties. The trifluoromethyl group enhances the compound's electronegativity and can influence the lipophilicity and metabolic stability of derivative molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and experimental protocols.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrF₃O | [2] |

| Molecular Weight | 192.96 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 124.5 °C at 743 mmHg | [4] |

| Density | 1.861 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.400 | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Chemical Shifts (δ) / Peaks | Reference(s) |

| ¹H NMR | The proton spectrum is expected to show signals for the CH₂Br and CH(OH) protons. The CH(OH) proton will likely be a multiplet due to coupling with both the CH₂Br protons and the CF₃ group. The CH₂Br protons will appear as a doublet of doublets. | [5] |

| ¹³C NMR | Expected signals for the C-Br, C-OH, and CF₃ carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. | [4][6] |

| ¹⁹F NMR | A single signal (likely a doublet due to coupling with the adjacent proton) is expected for the CF₃ group. The typical chemical shift range for CF₃ groups adjacent to a carbon with an sp³-hybridized oxygen is approximately -70 to -80 ppm relative to CFCl₃. | [7][8][9] |

Synthesis and Manufacturing

While specific industrial synthesis protocols are proprietary, a common and logical laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 1,1,1-trifluoroacetone. The process involves the bromination of the ketone followed by the reduction of the resulting α-bromoketone.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol describes a representative method for the synthesis of this compound from its corresponding ketone.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-1,1,1-trifluoroacetone in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of chemical and biological research.

Probe for ¹⁹F NMR Studies of Proteins

The trifluoromethyl group serves as an excellent reporter group for ¹⁹F NMR spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[10] While the analogous ketone, 3-bromo-1,1,1-trifluoroacetone (BTFA), is more commonly cited for this purpose, the alcohol can also be used to alkylate nucleophilic residues on proteins, such as the thiol group of cysteine.[11][12] The chemical shift of the ¹⁹F label is highly sensitive to its local environment, providing insights into protein conformation, dynamics, and ligand binding.[10]

Caption: Workflow for protein labeling and ¹⁹F NMR analysis.

Experimental Protocol: Protein Labeling for ¹⁹F NMR

This protocol provides a general method for labeling a cysteine-containing protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0), degassed.

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine residue is reduced.

-

This compound.

-

Size-exclusion chromatography column for purification.

Procedure:

-

If the protein has disulfide bonds that need to be reduced, treat it with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent by dialysis or using a desalting column.

-

Add a 5- to 20-fold molar excess of this compound to the protein solution. The reagent may be dissolved in a minimal amount of a compatible organic solvent like DMSO before addition.

-

Incubate the reaction mixture at room temperature or 4 °C for several hours to overnight with gentle mixing.

-

Monitor the labeling reaction using mass spectrometry to confirm the covalent modification.

-

Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

-

Remove the excess labeling reagent and quencher by size-exclusion chromatography or dialysis.

-

The purified, labeled protein is now ready for ¹⁹F NMR analysis to study its structure, dynamics, or interactions.

Intermediate in Agrochemical Synthesis

Halohydrins are important intermediates in the synthesis of various bioactive molecules, including fungicides.[13] Specifically, they can be used to generate epoxide intermediates, which can then be opened by nucleophiles such as triazoles to form the core structure of many azole fungicides. The reaction of this compound with a base can form a trifluoromethyl-substituted epoxide, a valuable synthon.

Caption: Reaction scheme for the synthesis of a triazole fungicide precursor.

Experimental Protocol: Synthesis of a Triazole Adduct

This protocol outlines a general procedure for the reaction of this compound with 1,2,4-triazole, a key step in the synthesis of certain fungicides.

Materials:

-

This compound

-

1,2,4-Triazole

-

A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate and water for workup

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

-

Add a solution of 1,2,4-triazole in DMF dropwise to the suspension at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium triazolide.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel to yield the desired triazole adduct.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data sourced from PubChem.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its utility as a ¹⁹F NMR probe allows for detailed investigation of biomolecular systems, while its reactivity enables the synthesis of complex molecules, including potential agrochemical agents. Researchers and development professionals should handle this compound with care, adhering to strict safety protocols, to leverage its unique chemical properties in their synthetic and analytical endeavors.

References

- 1. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR spectrum [chemicalbook.com]

- 5. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 1H NMR [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. CN1020901C - Method for preparation of fungicides combination and its usage - Google Patents [patents.google.com]

- 13. DE602004032543D1 - OPTICALLY ACTIVE HALOGENHYDRIN DERIVATIVE AND METHOD FOR PRODUCING AN OPTICALLY ACTIVE EPOXY ALCOHOL DERIVATIVE THEREOF - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol is a halogenated organic compound of significant interest in the fields of chemical biology and drug development. Its unique structural features, combining a trifluoromethyl group, a secondary alcohol, and a reactive bromine atom, make it a valuable tool for various chemical transformations and biological studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its applications, particularly as a thiol-reactive probe.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrF₃O | [1] |

| Molecular Weight | 192.96 g/mol | [1] |

| CAS Number | 431-34-5 | [1][2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 124.5 °C at 743 mmHg | |

| Density | 1.861 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4 | |

| Flash Point | 43 °C (109.4 °F) - closed cup |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

-

1,1,1-trifluoro-2,3-epoxypropane

-

Anhydrous hydrogen bromide (HBr) in a suitable solvent (e.g., diethyl ether or acetic acid)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-trifluoro-2,3-epoxypropane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.

-

Addition of HBr: Slowly add a solution of anhydrous hydrogen bromide in diethyl ether to the stirred epoxide solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The proton on the carbon bearing the hydroxyl group (CH-OH) will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the fluorine atoms. The diastereotopic protons of the bromomethyl group (CH₂Br) will likely appear as two separate multiplets. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group will also be deshielded. The carbon of the bromomethyl group will appear at a characteristic chemical shift for a carbon attached to a bromine atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][5] Common fragmentation patterns would include the loss of a bromine radical (M⁺ - Br), loss of a trifluoromethyl group (M⁺ - CF₃), and dehydration (M⁺ - H₂O).

Chemical Properties and Reactivity

The reactivity of this compound is primarily governed by the presence of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This makes the compound a useful alkylating agent.

Thiol-Reactivity and Application as a Biological Probe

This compound is known to act as a thiol-reactive trifluoromethyl probe.[6] The sulfhydryl group of cysteine residues in proteins and peptides can act as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing it in an Sₙ2 reaction. This results in the formation of a stable thioether linkage, thereby covalently labeling the cysteine residue. The trifluoromethyl group serves as a useful reporter group for ¹⁹F NMR studies, allowing for the investigation of protein structure and interactions.

Experimental Protocol: Labeling of a Cysteine-Containing Peptide

This protocol provides a general procedure for the labeling of a cysteine-containing peptide with this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving the probe

-

Quenching reagent (e.g., dithiothreitol (DTT) or β-mercaptoethanol)

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for characterization of the labeled peptide

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4 °C. The progress of the reaction can be monitored by HPLC-MS.

-

Quenching: Once the reaction is complete, quench any unreacted probe by adding a small excess of a quenching reagent like DTT or β-mercaptoethanol.

-

Purification: Purify the labeled peptide from the reaction mixture using reverse-phase HPLC.

-

Characterization: Confirm the successful labeling of the peptide by mass spectrometry. The mass of the labeled peptide should be increased by the mass of the trifluoropropan-2-ol fragment minus the mass of a hydrogen atom.

Safety and Handling

This compound is a flammable liquid and an irritant. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for labeling a cysteine-containing peptide with this compound.

Caption: Workflow for cysteine-peptide labeling.

Conclusion

This compound is a versatile chemical entity with significant potential in chemical research and development. Its well-defined physical and chemical properties, coupled with its reactivity towards thiols, make it a valuable tool for the specific modification of biomolecules. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to safely and effectively utilize this compound in their work. Further research into its applications and the development of more detailed synthetic procedures will undoubtedly expand its utility in the scientific community.

References

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR [m.chemicalbook.com]

- 4. savemyexams.com [savemyexams.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

The Versatility of 3-Bromo-1,1,1-trifluoropropan-2-ol: A Technical Guide for trifluoromethyl Building Block Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis, properties, and applications of 3-Bromo-1,1,1-trifluoropropan-2-ol, a valuable building block for introducing the trifluoromethyl carbinol moiety into complex molecules. The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, and this reagent provides a versatile platform for accessing novel chemical entities with potentially enhanced pharmacological profiles.

The Trifluoromethyl Group in Modern Drug Discovery

The trifluoromethyl (-CF3) group has become an indispensable component in the design of pharmaceuticals and agrochemicals. Its unique electronic properties and metabolic stability offer significant advantages in modulating the characteristics of a lead compound. The replacement of a methyl or chloro group with a trifluoromethyl group can profoundly impact a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation.[1]

Key benefits of incorporating a -CF3 group include:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism, often increasing the half-life of a drug.[2]

-

Increased Lipophilicity: The -CF3 group can increase a molecule's ability to permeate cell membranes, which can improve absorption and distribution.[2]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting target binding and solubility.[1]

-

Improved Binding Affinity: The unique electrostatic potential of the -CF3 group can lead to stronger interactions with biological targets.[3]

Properties of this compound

This compound, also known as BTFP, is a brominated saturated alcohol that serves as a key intermediate in organic synthesis.[4] Its bifunctional nature, possessing both a reactive bromine atom and a secondary alcohol adjacent to a trifluoromethyl group, makes it a versatile reagent.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 431-34-5 | [4] |

| Molecular Formula | C₃H₄BrF₃O | [3] |

| Molecular Weight | 192.96 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 124.5 °C at 743 mmHg | [2] |

| Density | 1.861 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.400 | [2] |

Table 2: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.4 | m | - | CH(OH) |

| ~3.8 | dd | J_H-H ≈ 4 Hz, J_H-H ≈ 11 Hz | CHH'Br | |

| ~3.7 | dd | J_H-H ≈ 6 Hz, J_H-H ≈ 11 Hz | CHH'Br | |

| ~3.0 | d | J_H-OH ≈ 6 Hz | OH | |

| ¹³C NMR | ~124 | q | ¹J_C-F ≈ 280 Hz | CF₃ |

| ~71 | q | ²J_C-F ≈ 32 Hz | CH(OH) | |

| ~38 | s | - | CH₂Br | |

| ¹⁹F NMR | ~-78 | d | ³J_F-H ≈ 7 Hz | CF₃ |

Synthesis of this compound

A common and logical synthetic route to this compound involves the reduction of its corresponding ketone, 3-bromo-1,1,1-trifluoro-2-propanone. This two-step approach starts from readily available trifluoroacetone derivatives.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3-Bromo-1,1,1-trifluoro-2-propanone (Representative Protocol)

Disclaimer: This is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized.

-

Setup: A round-bottom flask is equipped with a magnetic stir bar and charged with 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) dissolved in methanol (MeOH) at a concentration of approximately 0.5 M.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted three times with ethyl acetate.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Applications as a Trifluoromethyl Building Block

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 2-hydroxy-3,3,3-trifluoropropyl moiety onto a variety of nucleophiles.

Caption: General reaction scheme for Sₙ2 displacement.

This reactivity is particularly useful for the synthesis of:

-

Thioethers: It is known to be a thiol-reactive probe.[4] Reaction with thiols under basic conditions provides access to trifluoromethylated thioethers, which are of interest in materials science and medicinal chemistry.

-

Amines: Alkylation of primary or secondary amines leads to the corresponding secondary or tertiary amines containing the trifluoromethyl carbinol group.

-

Ethers: Reaction with alcohols or phenols under basic conditions can form new ether linkages.

-

Precursors to Fungicides: The trifluoromethyl carbinol structure is a feature in some modern fungicides. This building block can be used in the synthesis of complex heterocyclic systems with potential fungicidal activity.

Experimental Protocol: Synthesis of a Thioether (Representative Protocol)

Disclaimer: This is a generalized procedure and should be adapted and optimized.

-

Setup: To a solution of a thiol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add this compound (1.1 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 3-Bromo-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoropropan-2-ol is a key fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties that influence the reactivity of the adjacent carbon-bromine bond. This guide provides a comprehensive overview of the reactivity of this C-Br bond, focusing on nucleophilic substitution, elimination, and intramolecular reactions. This document summarizes known and predicted reaction pathways, presents quantitative data where available, and provides detailed experimental protocols for key transformations.

Introduction

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely adopted strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a versatile precursor for the introduction of the 1,1,1-trifluoro-2-hydroxypropyl moiety. The reactivity of the primary carbon-bromine bond is central to its synthetic utility. This guide explores the chemical behavior of this bond in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrF₃O | [3] |

| Molecular Weight | 192.96 g/mol | [4] |

| CAS Number | 431-34-5 | [4] |

| Boiling Point | 124.5 °C at 743 mmHg | |

| Density | 1.861 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4 |

Reactivity of the Carbon-Bromine Bond

The C-Br bond in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This polarization increases the electrophilicity of the carbon atom bearing the bromine.

Nucleophilic Substitution Reactions

The primary nature of the carbon center and the presence of a good leaving group (bromide) favor bimolecular nucleophilic substitution (SN2) reactions.[5]

A key and well-documented reaction is the substitution with sodium azide to produce 3-azido-1,1,1-trifluoropropan-2-ol. This product is a valuable intermediate for introducing an amino group or for use in "click" chemistry.

| Nucleophile | Reagents | Solvent | Temperature | Yield | Reference |

| Sodium Azide | NaN₃, NH₄Cl | Methanol/Water | Reflux | Not specified | N/A |

Reaction with alkoxides or phenoxides under basic conditions is expected to proceed via a Williamson ether synthesis to form the corresponding ethers.[6][7] The acidic proton of the hydroxyl group must first be removed by a base to generate the alkoxide, which can then act as a nucleophile. Alternatively, the hydroxyl group can be protected prior to the substitution reaction. Given that the substrate is a primary bromide, the SN2 pathway is highly favored.[8]

| Nucleophile | Reagents | Solvent | Temperature | Expected Product |

| Phenoxide | Phenol, K₂CO₃ | DMF | 80-100 °C | PhO-CH₂-CH(OH)-CF₃ |

| Ethoxide | Ethanol, NaH | THF | Reflux | EtO-CH₂-CH(OH)-CF₃ |

This compound is known to be a thiol-reactive probe, indicating that it readily reacts with sulfur nucleophiles.[9] Thiolates, being excellent nucleophiles, are expected to displace the bromide in an efficient SN2 reaction.

| Nucleophile | Reagents | Solvent | Temperature | Expected Product |

| Thiophenoxide | Thiophenol, Et₃N | Acetonitrile | Room Temp. | PhS-CH₂-CH(OH)-CF₃ |

Nucleophilic substitution with sodium or potassium cyanide in an alcoholic solvent is a standard method for the synthesis of nitriles.[10][11] This reaction extends the carbon chain by one and provides a versatile nitrile group for further transformations.

| Nucleophile | Reagents | Solvent | Temperature | Expected Product |

| Cyanide | KCN | Ethanol | Reflux | NC-CH₂-CH(OH)-CF₃ |

Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of the corresponding amino alcohols.[12] The reaction may proceed to form secondary and tertiary amines, and potentially quaternary ammonium salts, depending on the stoichiometry and reaction conditions. The synthesis of 3-amino-1,1,1-trifluoropropan-2-ol from related precursors is known.[12][13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ブロモ-1,1,1-トリフルオロ-2-プロパノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. IB Colourful Solutions in Chemistry [ibchem.com]

- 12. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 13. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

In-Depth Structural Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive structural analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol, a key building block and reactive probe in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of its physicochemical properties, spectroscopic data, and potential biological significance.

Physicochemical Properties

This compound is a brominated, saturated alcohol with the chemical formula C₃H₄BrF₃O.[1][2] It is a clear, colorless to pale yellow liquid at room temperature.[3] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 192.96 g/mol | [1][2] |

| Density | 1.861 g/mL at 25 °C | [2] |

| Boiling Point | 124.5 °C at 743 mmHg | [2] |

| Refractive Index | n20/D 1.4 | [2] |

| Flash Point | 43 °C (closed cup) | [2] |

| SMILES String | OC(CBr)C(F)(F)F | |

| InChI Key | VBHIIZIQRDVGDH-UHFFFAOYSA-N | [2] |

Synthesis and Purification

A patented method for the synthesis of 3-bromo-1,1,1-trifluoropropane involves reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures in the presence of an activated carbon catalyst.[4][5]

Experimental Protocol (Adapted from the synthesis of 3-bromo-1,1,1-trifluoropropane):

-

Reaction Setup: A tubular reactor packed with an activated carbon catalyst is heated to a temperature between 150 °C and 800 °C.[4]

-

Reagent Introduction: Gaseous 3,3,3-trifluoropropene and hydrogen bromide are introduced into the reactor.

-

Reaction: The reactants are passed over the catalyst bed.

-

Purification: The product stream is passed through aqueous scrubbers to remove unreacted HBr. The organic layer is then collected, washed with water, dried over a suitable drying agent (e.g., MgSO₄), and purified by fractional distillation.[4]

To obtain this compound, a subsequent selective hydroxylation step would be necessary.

Purification Workflow:

Caption: General purification workflow for this compound.

Spectroscopic Analysis

Detailed experimental parameters for the acquisition of spectroscopic data for this compound are not consistently reported. The following tables summarize the expected spectroscopic characteristics based on available data for the compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.5 | Multiplet | 1H | CH(OH) |

| ~3.6-3.9 | Multiplet | 2H | CH₂Br |

| Variable | Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~124 (quartet, J ≈ 280 Hz) | CF₃ |

| ~70 (quartet, J ≈ 30 Hz) | CH(OH) |

| ~35 | CH₂Br |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -77 | Doublet | CF₃ |

Generalized NMR Sample Preparation and Acquisition Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: Standard one-pulse.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled one-pulse.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

-

Acquisition Parameters (¹⁹F NMR):

-

Spectral Width: Appropriate for fluorine chemical shifts.

-

Proton decoupling may be applied to simplify the spectrum.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show characteristic fragmentation patterns for a halogenated alcohol. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in isotopic peaks for bromine-containing fragments (M and M+2) of similar intensity.[2]

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z | Fragment | Notes |

| 192/194 | [C₃H₄BrF₃O]⁺ | Molecular ion (M⁺) |

| 174/176 | [C₃H₂BrF₃]⁺ | Loss of H₂O |

| 113 | [C₂H₄F₃O]⁺ | Loss of Br |

| 95 | [C₂H₂F₃]⁺ | Loss of H₂O and Br |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Mass Spectrometry Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would provide accurate mass measurements.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Fragmentation Pathway:

Caption: Proposed mass spectral fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy can identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane |

| 1100-1350 | C-F stretch | Trifluoromethyl |

| 1000-1200 | C-O stretch | Alcohol |

| 500-700 | C-Br stretch | Bromoalkane |

FTIR Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is suitable for liquid samples.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Crystallographic Data

To date, no public crystal structure data for this compound has been deposited in crystallographic databases. The presence of the hydroxyl group and the electronegative fluorine and bromine atoms suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state. Obtaining single crystals suitable for X-ray diffraction would provide definitive information on its three-dimensional structure and packing in the solid state.

Biological Activity and Signaling Pathways

This compound is known to be a thiol-reactive trifluoromethyl probe.[6] This reactivity suggests its potential as an inhibitor of enzymes that rely on a cysteine residue in their active site, such as cysteine proteases.

The electrophilic nature of the carbon atom bearing the bromine, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.

Proposed Mechanism of Cysteine Inhibition:

References

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoropropan-2-ol, a key fluorinated building block, holds significant importance in various scientific domains, particularly in medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a trifluoromethyl group, make it a versatile precursor for the synthesis of complex molecules with enhanced biological activity and desirable physicochemical properties. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in drug development and scientific research.

Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3) is particularly valued for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (BTFP) emerges as a critical intermediate, providing a readily accessible source of the trifluoromethyl carbinol moiety, a structural motif found in numerous biologically active compounds. This guide will delve into the technical details surrounding this important chemical entity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Reference |

| CAS Number | 431-34-5 | [1][2] |

| Molecular Formula | C3H4BrF3O | [1] |

| Molecular Weight | 192.96 g/mol | [2] |

| Boiling Point | 124.5 °C at 743 mmHg | [2] |

| Density | 1.861 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.400 | [2] |

| Appearance | Colorless to pale yellow liquid |

Discovery and History

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis and utility are logically derived from the broader development of fluorinated organic chemistry. The importance of trifluoromethylated compounds in medicinal chemistry spurred the development of synthetic methodologies for a variety of building blocks, including trifluoromethyl carbinols. The synthesis of BTFP can be contextualized within the exploration of reactions involving fluorinated epoxides and ketones.

One of the key synthetic precursors to BTFP is 1,1,1-trifluoro-2,3-epoxypropane. The ring-opening of this epoxide with a bromide source provides a direct route to the desired product. Another related synthetic pathway involves the reduction of 3-bromo-1,1,1-trifluoropropanone.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis from 1,1,1-Trifluoro-2,3-epoxypropane

This method involves the nucleophilic ring-opening of a fluorinated epoxide with a bromide source.

Experimental Protocol:

-

Materials: 1,1,1-Trifluoro-2,3-epoxypropane, Lithium bromide (LiBr), Tetrahydrofuran (THF), Acetic acid.

-

Procedure:

-

To a stirred solution of lithium bromide in anhydrous tetrahydrofuran at 0 °C, add a stoichiometric amount of acetic acid.

-

Slowly add 1,1,1-trifluoro-2,3-epoxypropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

Caption: Synthesis of BTFP via epoxide ring-opening.

Synthesis by Reduction of 3-Bromo-1,1,1-trifluoropropanone

This method utilizes a hydride reducing agent to convert the ketone to the corresponding secondary alcohol.[3]

Experimental Protocol:

-

Materials: 3-Bromo-1,1,1-trifluoropropanone, Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4), Anhydrous diethyl ether or methanol.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of 3-bromo-1,1,1-trifluoropropanone in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of lithium aluminum hydride in small portions.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Caption: Synthesis of BTFP via ketone reduction.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research and development.

Precursor for Fungicides

One of the noted applications of BTFP is in the preparation of halomethyl ketones and their hydrates, which have been investigated for their fungicidal properties.[4] The trifluoromethyl group can enhance the efficacy of these compounds.

Thiol-Reactive Trifluoromethyl Probe

The reactivity of the bromomethyl group allows BTFP to act as a thiol-reactive probe.[4] This property can be utilized in chemical biology to label and study proteins and other biological molecules containing cysteine residues.

Photodissociation Dynamics Studies

The C-Br bond in BTFP is susceptible to cleavage upon exposure to ultraviolet radiation. This has made the molecule a subject of interest in studies of photodissociation dynamics, providing insights into fundamental chemical processes.

Building Block in Medicinal Chemistry

The trifluoromethyl carbinol moiety is a key pharmacophore in a number of drug candidates. The presence of the bromine atom in BTFP provides a handle for further chemical transformations, allowing for the construction of more complex molecules. It can be used in the synthesis of chiral tertiary trifluoromethyl carbinols, which are important intermediates in the development of new therapeutic agents.[5][6]

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with a range of applications in both fundamental research and applied sciences. Its synthesis, while requiring careful handling of reagents, is achievable through established organic chemistry methodologies. For researchers and professionals in drug development, BTFP offers a gateway to novel trifluoromethyl-containing molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound is set to increase.

References

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1,1-trifluoro-2-propanol 96 431-34-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 5. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Potential of 3-Bromo-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a halogenated saturated alcohol that has garnered attention in the scientific community for its distinct chemical properties, primarily its electrophilic nature. The presence of a trifluoromethyl group, a bromine atom, and a hydroxyl group on a short carbon chain confers a unique reactivity profile to this molecule, making it a valuable tool in various chemical and biological applications. This technical guide provides a comprehensive overview of the electrophilic potential of BTFP, including its synthesis, reactivity, and applications, with a focus on its utility as a thiol-reactive probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 431-34-5 |

| Molecular Formula | C₃H₄BrF₃O |

| Molecular Weight | 192.96 g/mol |

| Boiling Point | 124.5 °C at 743 mmHg (lit.) |

| Density | 1.861 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4 (lit.) |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis via Reduction of 3-Bromo-1,1,1-trifluoroacetone

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Electrophilic Potential and Reactivity

The electrophilic character of this compound is a direct consequence of its molecular structure. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly influences the electron density distribution across the molecule. This inductive effect polarizes the C-Br bond, making the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack. The bromine atom, in turn, serves as a good leaving group.

The primary manifestation of BTFP's electrophilic potential is its reactivity towards soft nucleophiles, particularly thiols. This reactivity has led to its description as a "thiol-reactive trifluoromethyl probe"[1].

Reaction with Thiols: A Nucleophilic Substitution Reaction

The reaction of BTFP with a thiol, such as the amino acid cysteine, proceeds via a nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.

Experimental Protocol: Reaction with a Thiol (e.g., Cysteine derivative)

Materials:

-

This compound (BTFP)

-

N-acetyl-L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Reaction vials

-

HPLC or LC-MS for analysis

Procedure:

-

Prepare a stock solution of BTFP (e.g., 100 mM) in acetonitrile.

-

Prepare a stock solution of N-acetyl-L-cysteine (e.g., 10 mM) in PBS, pH 7.4.

-

In a reaction vial, combine the N-acetyl-L-cysteine solution with the BTFP stock solution to achieve the desired final concentrations (e.g., 1 mM N-acetyl-L-cysteine and 5 mM BTFP). The final solvent composition should be adjusted to ensure solubility (e.g., PBS with 10% ACN).

-

Incubate the reaction mixture at room temperature or 37 °C, with occasional mixing.

-

Monitor the reaction progress over time by taking aliquots at various time points and analyzing them by HPLC or LC-MS to observe the consumption of the starting materials and the formation of the thioether product.

-

For kinetic analysis, the rate of product formation can be quantified by integrating the peak areas from the chromatograms.

Applications in Research and Drug Development

The specific reactivity of this compound towards thiols makes it a valuable tool in several areas of research and development.

Thiol-Reactive Probe in Proteomics

BTFP can be used as a chemical probe to identify and quantify reactive cysteine residues in proteins. The trifluoromethyl group provides a unique ¹⁹F NMR signature, allowing for the detection and characterization of the labeled proteins.

Precursor for Fungicides and Other Bioactive Molecules

The electrophilic nature of BTFP allows for its use as a building block in the synthesis of more complex molecules. It is reported to be a precursor in the preparation of halomethyl ketones and their hydrates, which can exhibit fungicidal activity[1].

Conclusion